molecular formula C9H14N2 B1298885 2-(tert-Butyl)pyridin-4-amine CAS No. 39919-69-2

2-(tert-Butyl)pyridin-4-amine

Cat. No. B1298885
M. Wt: 150.22 g/mol
InChI Key: CHJHJHNACZQLTN-UHFFFAOYSA-N
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Patent
US09273080B2

Procedure details

Procedure analogous to V. Canibano et al., Synthesis 2001, 14, 2175. 18.7 g (105 mmol) of N-bromosuccinimide are added in portions at 40° C. to a vigorously stirred, light-protected solution of 15.0 g (100 mmol) of 2-tertbutyl-4-aminopyridine [39919-69-2] in 500 ml of acetonitrile, and the mixture is stirred for a further 30 h. The solvent is removed in vacuo, the residue is taken up in 500 ml of dichloromethane, washed five times with 500 ml of water each time and once with 300 ml of sat. sodium chloride solution, the organic phase is dried over sodium sulfate, and the solvent is then removed in vacuo. The crude product is recrystallised from cyclohexane. Yield: 17.9 g (78 mmol), 78%. Purity: >95% according to 1H-NMR.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]([C:13]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1)([CH3:12])([CH3:11])[CH3:10]>C(#N)C>[Br:1][C:16]1[CH:15]=[N:14][C:13]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:18][C:17]=1[NH2:19]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC=CC(=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Canibano et al., Synthesis 2001, 14, 2175
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
WASH
Type
WASH
Details
washed five times with 500 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 300 ml of sat. sodium chloride solution, the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from cyclohexane

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=CC1N)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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